(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Scientific Research Applications
Crystal Structure Analysis
Research on structurally related compounds, such as azilsartan methyl ester, highlights the significance of crystal structure analysis in understanding compound properties and reaction mechanisms. The study by Li et al. (2015) on azilsartan methyl ester ethyl acetate hemisolvate demonstrates the importance of analyzing crystal structures for designing and synthesizing novel compounds with desired properties (Li et al., 2015).
Synthesis of Derivatives
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives as shown by Mohamed (2014, 2021) illustrates the diverse potential of thiazole compounds in generating various derivatives with potential application in medicinal chemistry and drug design. These works emphasize the versatility of thiazole compounds in synthesizing derivatives with varying functional groups for potential pharmacological activities (Mohamed, 2014; Mohamed, 2021).
Aldose Reductase Inhibitors
The design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates by Ali et al. (2012) highlight the application of thiazole compounds as potent and selective aldose reductase inhibitors. Such inhibitors are critical in developing treatments for diabetic complications, showcasing the therapeutic applications of these chemical structures (Ali et al., 2012).
Molecular Diversity in Cyclization Reactions
The work of Lu et al. (2016) on cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitriles presents a fascinating exploration of molecular diversity through cyclization reactions. This research is indicative of the potential for developing complex molecular structures with specific properties, relevant in the synthesis of new materials and pharmaceuticals (Lu et al., 2016).
Properties
IUPAC Name |
methyl 2-[4-ethoxy-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-18-9-6-10-19-21(18)25(14-20(26)28-2)23(30-19)24-22(27)17-12-11-15-7-4-5-8-16(15)13-17/h6,9-13H,3-5,7-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRSTDPJJPEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(CCCC4)C=C3)N2CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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